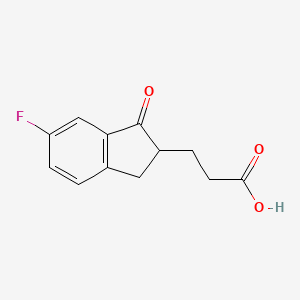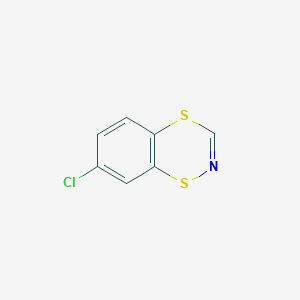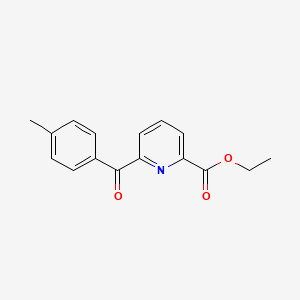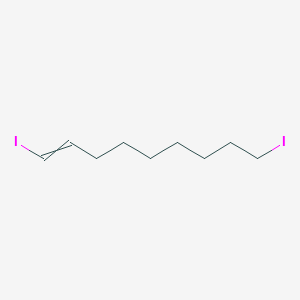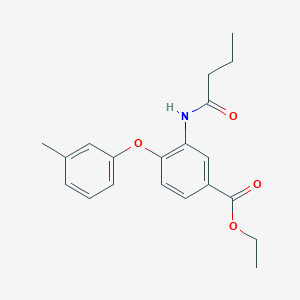![molecular formula C14H20Cl2S B14408411 [(1,1-Dichlorooctyl)sulfanyl]benzene CAS No. 83818-59-1](/img/structure/B14408411.png)
[(1,1-Dichlorooctyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,1-Dichlorooctyl)sulfanyl]benzene is an organic compound with the molecular formula C14H20Cl2S It consists of a benzene ring substituted with a sulfanyl group attached to a 1,1-dichlorooctyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dichlorooctyl)sulfanyl]benzene typically involves the reaction of benzene with 1,1-dichlorooctane in the presence of a sulfanylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-dichlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,1-Dichlorooctyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and elevated temperatures.
Reduction: LiAlH4, ether solvents, and low temperatures.
Substitution: NaOCH3, KOtBu, polar aprotic solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dechlorinated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1,1-Dichlorooctyl)sulfanyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1,1-Dichlorooctyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and dichlorooctyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparaison Avec Des Composés Similaires
[(1,1-Dichlorooctyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(1,2-Dichlorooctyl)sulfanyl]benzene: Similar structure but with different chlorine atom positions, leading to variations in reactivity and applications.
[(1,1-Dichlorooctyl)sulfanyl]toluene: Contains a toluene ring instead of benzene, affecting its chemical properties and uses.
[(1,1-Dichlorooctyl)sulfanyl]phenol: Features a phenol group, providing different functional capabilities and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propriétés
Numéro CAS |
83818-59-1 |
|---|---|
Formule moléculaire |
C14H20Cl2S |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1,1-dichlorooctylsulfanylbenzene |
InChI |
InChI=1S/C14H20Cl2S/c1-2-3-4-5-9-12-14(15,16)17-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
Clé InChI |
MPWWRRCCCXLEMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(SC1=CC=CC=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
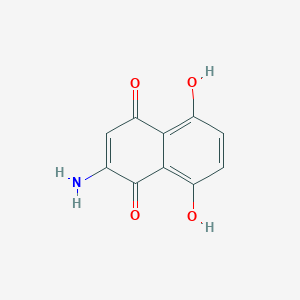
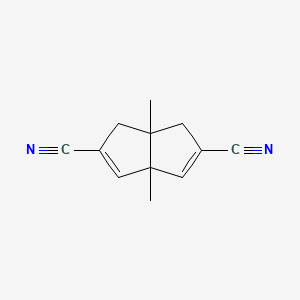
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
